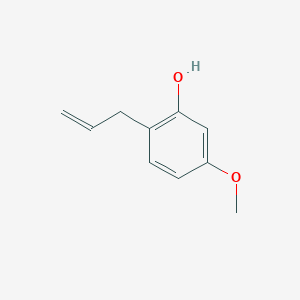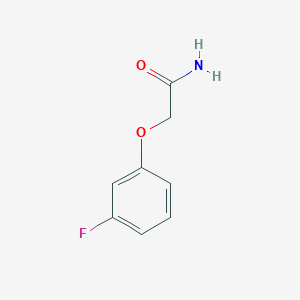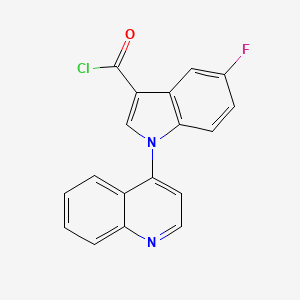
1,4-Dilithiobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dilithiobutane is a compound that consists of two lithium atoms and a butane molecule. This compound is part of the organometallic chemistry field, where lithium atoms are bonded to organic molecules. The unique properties of dilithium;butane make it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dilithiobutane can be synthesized through various methods. One common approach involves the reaction of butadiene with lithium metal in the presence of a suitable solvent. The reaction typically takes place under controlled temperature conditions to ensure the formation of the desired product . Another method involves the use of lithium alkyls, such as sec-butyllithium, which react with butadiene to form the dilithium;butane compound .
Industrial Production Methods
Industrial production of dilithium;butane often involves large-scale reactions using lithium metal and butadiene. The process requires precise control of reaction conditions, including temperature and solvent choice, to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dilithiobutane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium oxide and butane derivatives.
Reduction: Reduction reactions can convert dilithium;butane into different lithium-containing compounds.
Substitution: Substitution reactions involve replacing one or more hydrogen atoms in butane with other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with dilithium;butane include oxygen, hydrogen, and various halogens. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from reactions involving dilithium;butane depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield lithium oxide and butane derivatives, while substitution reactions can produce a wide range of functionalized butane compounds .
Applications De Recherche Scientifique
1,4-Dilithiobutane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: Research into the biological effects of lithium compounds often involves dilithium;butane as a model compound.
Medicine: Lithium compounds, including dilithium;butane, are studied for their potential therapeutic effects, particularly in the treatment of mood disorders.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of dilithium;butane involves its interaction with various molecular targets. The lithium atoms in the compound can interact with enzymes and other proteins, affecting their activity. This interaction can lead to changes in cellular processes and pathways, which are the basis for its effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dilithium;butane include other organolithium reagents, such as:
1,4-Dilithio-1,3-butadiene: This compound has a similar structure but different reactivity patterns.
Lithium alkyls: Compounds like sec-butyllithium and tert-butyllithium share some chemical properties with dilithium;butane
Uniqueness
1,4-Dilithiobutane is unique due to its specific structure, which allows for unique reactivity and applications. The presence of two lithium atoms bonded to a butane molecule provides distinct chemical properties that are not found in other similar compounds .
Propriétés
Formule moléculaire |
C4H8Li2 |
|---|---|
Poids moléculaire |
70.0 g/mol |
Nom IUPAC |
dilithium;butane |
InChI |
InChI=1S/C4H8.2Li/c1-3-4-2;;/h1-4H2;;/q-2;2*+1 |
Clé InChI |
RXGDGBFPBCUIMS-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[Li+].[CH2-]CC[CH2-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(trifluoromethyl)oxy]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B8677321.png)
![1-[1-(2-chlorophenyl)butyl]-1H-imidazole-5-carboxylic acid](/img/structure/B8677328.png)











